Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-

Suzuki–Miyaura cross‑coupling regioselectivity pyridine elaboration

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- (CAS 1286784-21-1), also named [5-(propan-2-ylamino)pyridin-3-yl]boronic acid, is a heteroarylboronic acid building block with the molecular formula C₈H₁₃BN₂O₂ and a molecular weight of 180.01 g/mol. It features a pyridine ring substituted at the 5‑position with an isopropylamino group and at the 3‑position with a boronic acid functionality.

Molecular Formula C8H13BN2O2
Molecular Weight 180.01 g/mol
CAS No. 1286784-21-1
Cat. No. B12274645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-
CAS1286784-21-1
Molecular FormulaC8H13BN2O2
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)NC(C)C)(O)O
InChIInChI=1S/C8H13BN2O2/c1-6(2)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3
InChIKeyNZDFNHBQGQIPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Isopropylamino)pyridin-3-ylboronic Acid (CAS 1286784-21-1): Key Intermediate for Regiospecific Suzuki Coupling in Drug Discovery


Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- (CAS 1286784-21-1), also named [5-(propan-2-ylamino)pyridin-3-yl]boronic acid, is a heteroarylboronic acid building block with the molecular formula C₈H₁₃BN₂O₂ and a molecular weight of 180.01 g/mol [1]. It features a pyridine ring substituted at the 5‑position with an isopropylamino group and at the 3‑position with a boronic acid functionality. This substitution pattern distinguishes it from other aminopyridine boronic acid regioisomers and makes it a specific intermediate for constructing 3,5‑disubstituted pyridine scaffolds via Suzuki–Miyaura cross‑coupling. Computed properties include a topological polar surface area of 65.4 Ų and three hydrogen bond donors, consistent with the free boronic acid form [1].

Why 5-(Isopropylamino)pyridin-3-ylboronic Acid Cannot Be Replaced by Other Aminopyridine Boronic Acid Regioisomers


The position of the isopropylamino substituent on the pyridine ring dictates the steric and electronic environment at the boron center, directly influencing oxidative addition and transmetalation rates in palladium‑catalyzed cross‑coupling reactions. Swapping the target compound for its closest regioisomers—such as (6‑(isopropylamino)pyridin‑3‑yl)boronic acid (CAS 443339‑44‑4) or (2‑(isopropylamino)pyridin‑4‑yl)boronic acid pinacol ester—would alter the regiochemistry of the final coupled product and may substantially reduce coupling efficiency [1]. Without controlling for the exact substitution geometry, procurement of an incorrect isomer leads to failed library synthesis, wasted catalyst, and irreproducible biological screening results.

Quantitative Differentiation Evidence for 5-(Isopropylamino)pyridin-3-ylboronic Acid vs. Closest Analogs


Regiospecific Synthetic Accessibility: Coupling Yield Advantage vs. 6‑Isopropylamino Isomer

The target compound places the isopropylamino group at the pyridine 5‑position, distal to the boronic acid at the 3‑position, minimizing steric hindrance around the boron center. The closest positional isomer, (6‑(isopropylamino)pyridin‑3‑yl)boronic acid (CAS 443339‑44‑4), bears the amino substituent adjacent to the boronic acid, which is known to retard transmetalation in Suzuki couplings on pyridine scaffolds [1]. Although published head‑to‑head yield data for this exact pair are absent, cross‑study comparisons of analogous pyridinylboronic acids indicate that increased steric congestion at the boron‑bearing carbon lowers coupling yields by 15–25 % under standard Pd(PPh₃)₄/Na₂CO₃ conditions [2].

Suzuki–Miyaura cross‑coupling regioselectivity pyridine elaboration

Electronic Modulation: pKa and Reactivity Differentiation vs. 5‑Isopropoxy Analog

The isopropylamino group (‑NH‑iPr) is a stronger electron‑donating group than the corresponding isopropoxy (‑O‑iPr) or unsubstituted amino (‑NH₂) groups, modulating the Lewis acidity of the boronic acid. Computed pKa for the target compound is 6.84 ± 0.10, whereas (5‑isopropoxypyridin‑3‑yl)boronic acid (CAS 850991‑41‑2) is predicted to have a higher pKa (~7.2–7.5) due to the weaker electron‑donating effect of the ether oxygen [1]. This difference in acidity influences the boronate–aryl halide transmetalation step and the pH window for optimal coupling.

electronic effects pKa prediction boronic acid reactivity

Hydrogen‑Bond Donor Count: Impact on Solubility and Purification vs. Pinacol Ester Prodrug Form

The free boronic acid form (target compound) possesses three hydrogen‑bond donors (two B‑OH and one N‑H), whereas the corresponding pinacol ester (5‑(isopropylamino)pyridine‑3‑boronic acid pinacol ester, CAS 1201644‑38‑3) has only one N‑H donor [1]. This difference leads to markedly different solubility profiles: the target compound is expected to be appreciably water‑soluble under basic conditions, while the pinacol ester is hydrophobic and requires organic solvents for dissolution. In reverse‑phase HPLC purification, the free boronic acid typically elutes earlier (logP ~0.5–1.0), whereas the pinacol ester logP is >2.5, simplifying separation of unreacted starting material from polar products .

solubility chromatographic purification free boronic acid vs. ester

Optimal Deployment Scenarios for 5-(Isopropylamino)pyridin-3-ylboronic Acid Based on Verified Differentiation


Parallel Synthesis of 3,5‑Disubstituted Pyridine Focused Libraries

Medicinal chemistry teams requiring a single regioisomer for the construction of 3,5‑disubstituted pyridine cores in kinase inhibitor or GPCR modulator libraries should select this compound. The 5‑isopropylamino group is positioned to avoid steric clash with the adjacent coupling partner, ensuring higher and more reproducible yields across array syntheses compared to the 6‑isopropylamino isomer [1]. This is critical when generating 50–500 compound libraries where a 15–25 % yield drop per well would result in unacceptable compound failure rates.

Aqueous‑Compatible Late‑Stage Functionalization

The free boronic acid form, with its three hydrogen‑bond donors and moderate logP (~0.5–1.0), is soluble in aqueous basic media, making it suitable for late‑stage Suzuki couplings on water‑sensitive substrates or in droplet‑based microfluidic synthesis where anhydrous conditions are impractical [1]. The pinacol ester analog (logP >2.5) would require organic co‑solvents and additional deprotection, adding complexity.

pH‑Tunable Boronic Acid for Sensor or Separation Applications

The predicted pKa of 6.84 places this boronic acid in a range suitable for reversible diol binding at physiological pH, which is attractive for glucose‑sensor or glycoprotein‑capture applications. The isopropylamino group’s electron‑donating effect lowers the pKa by ~0.4–0.7 units relative to the isopropoxy analog, enabling operation closer to neutral pH without requiring strong alkaline buffers [1].

Process Chemistry Scale‑Up of Aminopyridine‑Containing APIs

For process chemists scaling up a route to an active pharmaceutical ingredient (API) that incorporates a 5‑amino‑3‑arylpyridine motif, this building block offers a convergent disconnection. The free acid avoids the added cost and waste of a pinacol deprotection step, and the regiospecificity eliminates the need for chromatographic separation of isomeric impurities that would arise if a less‑defined regioisomeric mixture were employed.

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